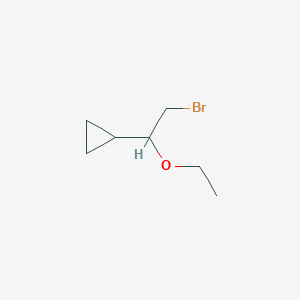

(2-Bromo-1-ethoxyethyl)cyclopropane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Cyclopropanation Reactions

Cyclopropanes are highly strained three-membered carbon rings that are commonly found in natural and biologically active products. Their unique structure allows for fascinating reactivity patterns, making them a key focus in synthetic chemistry. The [2+1]-type cyclopropanation reactions, including methods such as Michael-induced ring closure (MIRC) and the Simmons–Smith reaction, are crucial for constructing cyclopropane rings. These reactions are significant for modifying biologically active compounds, enhancing their metabolic stability, and extending their therapeutic action. The asymmetric synthesis of cyclopropanes, which is of particular interest, highlights the structural importance of cyclopropane-containing compounds in medicinal chemistry and drug development (A. Kamimura, 2014).

Modification of Pharmacologically Active Compounds

Cyclopropane fragments are used to modify the pharmacological activity level of medicines, offering advantages over their bioisosteres by imposing conformational rigidity and increasing metabolic stability. This modification extends the scope of their therapeutic action, making cyclopropane-containing analogs critical in the development of new and more effective drugs. The inclusion of cyclopropane rings can lead to new compounds with superior olfactory impacts or improved safety profiles, demonstrating the versatility of cyclopropane chemistry in pharmaceutical and fragrance chemistry (I. Novakov et al., 2018).

Environmental and Health Applications

Cyclopropane derivatives, such as 1-methylcyclopropene (1-MCP), have been extensively studied for their role in regulating the ripening and senescence of fruits and vegetables. 1-MCP works by inhibiting ethylene perception, thereby extending the shelf life and maintaining the quality of agricultural products. This application is a testament to the impact of cyclopropane chemistry beyond the confines of synthetic organic chemistry, touching on aspects of food science and technology. Moreover, novel brominated flame retardants, which may include cyclopropane structures, are being evaluated for their occurrence in indoor air, dust, and consumer goods, highlighting the need for ongoing research into their environmental fate and toxicity (C. Watkins, 2006).

Wirkmechanismus

Target of Action

Compounds containing a cyclopropane ring are often involved in reactions with enzymes that can open the ring, leading to various biological effects .

Mode of Action

Without specific information, it’s hard to say exactly how “(2-Bromo-1-ethoxyethyl)cyclopropane” interacts with its targets. The bromine atom could potentially be involved in electrophilic aromatic substitution reactions, and the ethoxyethyl group might participate in ether cleavage or other reactions .

Biochemical Pathways

Cyclopropane-containing compounds are known to be involved in a variety of biological pathways, depending on their specific structures and targets .

Action Environment

The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The cyclopropane ring is relatively stable, but could potentially be opened under certain conditions .

Eigenschaften

IUPAC Name |

(2-bromo-1-ethoxyethyl)cyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-2-9-7(5-8)6-3-4-6/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRXTABJXKDJNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CBr)C1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2577315.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2577318.png)

![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2577321.png)

![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-N-[(methoxyamino)methylene]acetamide](/img/structure/B2577326.png)

![N-(cyclopropylmethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2577327.png)

![benzyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2577335.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2577336.png)

![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2577337.png)